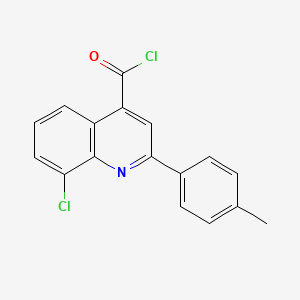

8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Description

8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 8, a 4-methylphenyl group at position 2, and a reactive carbonyl chloride group at position 3. This compound is synthesized via the reaction of the corresponding quinoline-4-carboxylic acid with thionyl chloride (SOCl₂), a method widely employed for converting carboxylic acids to acyl chlorides . The 4-methylphenyl group introduces electron-donating effects, which may modulate the electrophilicity of the carbonyl carbon, while the chlorine substituent enhances molecular polarity and influences intermolecular interactions.

Properties

IUPAC Name |

8-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c1-10-5-7-11(8-6-10)15-9-13(17(19)21)12-3-2-4-14(18)16(12)20-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPJSRSUODDGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Carbonyl Chloride Formation: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride using reagents like oxalyl chloride (COCl)2 or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) or a catalyst (e.g., palladium) can facilitate substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

This compound has demonstrated notable anticancer properties. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays revealed an IC50 value of approximately 3.39 µM, which is competitive compared to established chemotherapeutic agents like Doxorubicin (IC50 = 6.18 µM) . The mechanism of action involves the induction of apoptosis through the upregulation of p53 and caspase pathways, with increases in p53 expression by 7.4-fold and initiator caspase 9 by 8.7-fold compared to controls .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Studies have indicated that quinoline derivatives can be effective against various bacterial and fungal strains. For example, the minimum inhibitory concentration (MIC) for antibacterial activity against E. coli was recorded at 32 µg/mL, while it exhibited antifungal activity against Candida albicans with an MIC of 16 µg/mL .

Biological Research

Protein Interaction Studies

In proteomics research, 8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride serves as a valuable tool for studying protein interactions and functions. Its ability to act as an electrophile allows it to react with nucleophilic sites on proteins, facilitating insights into protein dynamics and interactions .

Enzyme Inhibition

The compound has been explored for its role in inhibiting specific enzymes, making it a candidate for drug development targeting enzyme-related diseases. Its unique chemical structure enables selective interactions with various biochemical pathways .

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound is utilized as a precursor for synthesizing specialty chemicals and advanced materials. Its unique substitution pattern on the quinoline ring provides distinct reactivity that is advantageous in creating new compounds with desired properties .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of this compound against several human cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through specific molecular pathways, affirming its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of quinoline derivatives, including this compound. The findings demonstrated significant antibacterial and antifungal activity, showcasing its applicability in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | IC50 = 3.39 µM; induces apoptosis |

| Biological Research | Protein interaction studies | Acts as an electrophile |

| Industrial Applications | Synthesis of specialty chemicals | Unique reactivity for new compound synthesis |

| Antimicrobial Research | Antibacterial and antifungal agent | MIC = 32 µg/mL (E. coli), 16 µg/mL (C. albicans) |

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to interact with DNA, proteins, and other biomolecules, which can result in various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

- Electronic Effects : The 4-methylphenyl group in the target compound donates electrons via resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to electron-withdrawing substituents (e.g., 3-chlorophenyl in sc-337401) .

- Steric Effects : Ortho-substituted analogs (e.g., 2-methylphenyl in CAS 1160263-55-7) exhibit reduced reactivity in nucleophilic acylations due to steric hindrance .

Physicochemical Properties

Melting Points and Solubility :

- However, analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) show melting points of 223–225°C (ethanol) , while acyl chlorides generally exhibit lower melting points due to reduced crystallinity.

- The 4-methylphenyl group improves solubility in non-polar solvents (e.g., EtOAc, THF) compared to polar substituents like trifluoromethyl or methoxy groups .

Biological Activity

8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of chlorine and methyl groups on the phenyl ring significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClN₁O |

| Molecular Weight | 305.76 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate catalysis. This is particularly relevant in the context of antimicrobial and anticancer activities.

- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : The compound may influence cellular signaling pathways through receptor interactions, leading to altered cellular responses.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using disc diffusion methods.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 20.7 ± 1.5 | 0.1 |

| Staphylococcus aureus | 16.0 ± 1.7 | 0.2 |

| Bacillus subtilis | 15.5 ± 0.5 | 0.3 |

The compound demonstrated significant antibacterial activity, comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HCT116 (Colon Cancer) | 12.3 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

- Antibacterial Efficacy : A recent study investigated the antibacterial activity of various quinoline derivatives, including this compound, against multidrug-resistant E. coli. The results indicated a strong correlation between structural modifications and enhanced antibacterial properties, highlighting the importance of further structural optimization .

- Cytotoxicity Assessment : A comparative study assessed the cytotoxic effects of several quinoline derivatives on cancer cell lines, revealing that modifications in substituents significantly affected their potency and selectivity towards cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.